molecular formula C17H21N3O4 B5767072 3,4,5-triethoxy-N-2-pyrimidinylbenzamide

3,4,5-triethoxy-N-2-pyrimidinylbenzamide

Cat. No. B5767072
M. Wt: 331.4 g/mol
InChI Key: XXDYLJNEKVJCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-2-pyrimidinylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been found to have a wide range of applications in various fields of research.

Scientific Research Applications

3,4,5-triethoxy-N-2-pyrimidinylbenzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry. Some of the research applications of this compound are:
1. As a potential anti-cancer agent: Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
2. As a potential anti-inflammatory agent: this compound has been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
3. As a potential anti-bacterial agent: Studies have shown that this compound has antibacterial properties and can inhibit the growth of various bacterial strains.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-2-pyrimidinylbenzamide is not fully understood. However, studies have shown that this compound can interact with various cellular targets and inhibit their activity. Some of the cellular targets of this compound are:
1. DNA: this compound can interact with DNA and inhibit its replication, which can lead to the inhibition of cell growth.
2. Enzymes: this compound can inhibit the activity of various enzymes that are involved in cellular processes such as DNA replication, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can have various effects on cellular processes such as:
1. Inhibition of cell growth: this compound can inhibit the growth of cancer cells and other cell types.
2. Reduction of inflammation: this compound can reduce inflammation in various tissues.
3. Inhibition of bacterial growth: this compound can inhibit the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-triethoxy-N-2-pyrimidinylbenzamide in lab experiments are:
1. It has a wide range of applications in various fields of research.
2. It is relatively easy to synthesize and purify.
3. It has been extensively studied, and its properties are well understood.
The limitations of using this compound in lab experiments are:
1. Its mechanism of action is not fully understood.
2. Its effects on cellular processes are not fully understood.
3. Its potential side effects on living organisms are not fully understood.

Future Directions

There are several future directions for research on 3,4,5-triethoxy-N-2-pyrimidinylbenzamide. Some of these directions are:
1. Further studies on its mechanism of action and effects on cellular processes.
2. Studies on its potential side effects on living organisms.
3. Development of more potent and selective analogs of this compound.
4. Studies on its potential applications in other fields of research such as neuroscience and immunology.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry. Although its mechanism of action and effects on cellular processes are not fully understood, further research on this compound can lead to the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-2-pyrimidinylbenzamide involves the reaction of 2-aminopyrimidine with 3,4,5-triethoxybenzoyl chloride in the presence of a base. The reaction takes place in a suitable solvent at a controlled temperature and pressure. The resulting compound is then purified by various techniques such as recrystallization, column chromatography, or HPLC.

properties

IUPAC Name

3,4,5-triethoxy-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-4-22-13-10-12(11-14(23-5-2)15(13)24-6-3)16(21)20-17-18-8-7-9-19-17/h7-11H,4-6H2,1-3H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDYLJNEKVJCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.